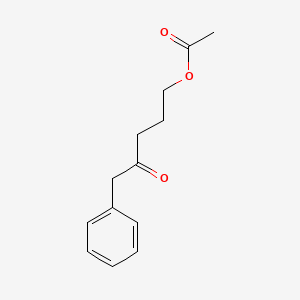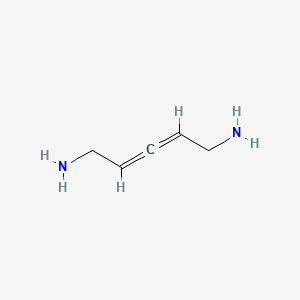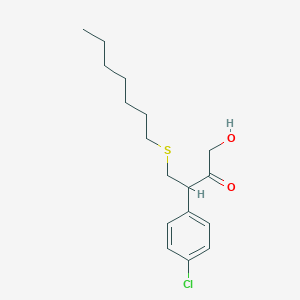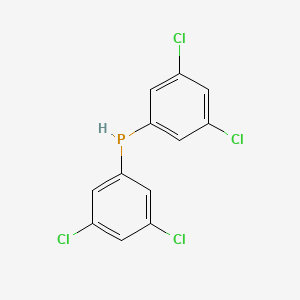![molecular formula C19H23NO3 B14198158 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol CAS No. 835612-21-0](/img/structure/B14198158.png)
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is an organic compound that features a morpholine ring substituted with benzyloxy and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Benzyloxy and Phenyl Groups: The benzyloxy and phenyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of 4-benzyloxyphenol with a suitable halogenated morpholine derivative under basic conditions can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the phenyl ring can produce cyclohexyl derivatives.
Substitution: Various substituted morpholine derivatives can be obtained depending on the nucleophile used.
科学的研究の応用
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenyl groups can facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. This compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications and the target of interest.
類似化合物との比較
Similar Compounds
- 2-[4-(Benzyloxy)phenyl]ethanol
- 4-(Benzyloxy)phenol
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[4-(Benzyloxy)phenyl]-3,4-dimethylmorpholin-2-ol is unique due to the presence of both benzyloxy and phenyl groups on the morpholine ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
835612-21-0 |
|---|---|
分子式 |
C19H23NO3 |
分子量 |
313.4 g/mol |
IUPAC名 |
3,4-dimethyl-2-(4-phenylmethoxyphenyl)morpholin-2-ol |
InChI |
InChI=1S/C19H23NO3/c1-15-19(21,23-13-12-20(15)2)17-8-10-18(11-9-17)22-14-16-6-4-3-5-7-16/h3-11,15,21H,12-14H2,1-2H3 |
InChIキー |
IXNWSBUUPWWESK-UHFFFAOYSA-N |
正規SMILES |
CC1C(OCCN1C)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)

![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)


![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)

